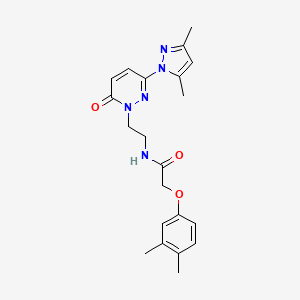

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethylphenoxy)acetamide

Description

The compound N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethylphenoxy)acetamide features a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety at the 3-position and an ethyl-linked acetamide group. The acetamide side chain is further modified with a 3,4-dimethylphenoxy group.

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-14-5-6-18(11-15(14)2)29-13-20(27)22-9-10-25-21(28)8-7-19(24-25)26-17(4)12-16(3)23-26/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDVUWWGFJSYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological activity, highlighting relevant research findings and case studies.

Structural Characteristics

The compound features several notable structural components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in various biological activities.

- Pyridazinone Moiety : Contributes to the compound's potential as a therapeutic agent.

- Acetamide Group : Enhances solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 344.4 g/mol.

Synthesis

The synthesis of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethylphenoxy)acetamide typically involves multi-step organic synthesis. Key steps may include:

- Formation of the Pyrazole Ring : Utilizing hydrazines and 1,3-diketones.

- Synthesis of the Pyridazinone : Achieved through cyclization reactions.

- Acetamide Formation : Involves coupling reactions with appropriate acylating agents.

Antiviral Activity

Research indicates that compounds similar to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethylphenoxy)acetamide exhibit significant antiviral properties. For instance, studies on related compounds targeting the Hepatitis C Virus (HCV) NS5B polymerase have shown promising results in inhibiting viral replication. One study demonstrated that derivatives with similar structural motifs could effectively bind to NS5B polymerase with high affinity, suggesting potential for further development as antiviral agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that similar pyrazole-containing compounds can induce apoptosis in various cancer cell lines. For example, one study found that a related compound exhibited a lethal concentration (LC50) of 200 nM against glioblastoma cells, indicating strong cytotoxic effects . These findings highlight the potential of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethylphenoxy)acetamide as a candidate for cancer therapy.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Apoptotic Pathways : Induction of apoptosis through modulation of cell cycle checkpoints and activation of caspases.

Case Study 1: Antiviral Efficacy

A recent study explored the efficacy of a structurally related compound as an HCV NS5B polymerase inhibitor. The compound demonstrated effective binding interactions and reduced viral load significantly in vitro .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrazole derivatives. The study reported that treatment with these compounds led to significant cell death in neuroblastoma and glioblastoma cell lines, with specific LC50 values indicating potent activity .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Functional and Pharmacological Insights

Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethylphenoxy group contributes to higher lipophilicity compared to the 5-isobutyl-1,3,4-thiadiazole in ’s analog. This may influence membrane permeability and CNS penetration .

Electronic and Steric Modifications :

- The chloropyridazine moiety in ’s compound introduces electronegativity, which could enhance interactions with polar enzyme active sites .

- The 2,3-dimethoxybenzyl group in ’s analog alters electron distribution, possibly modulating receptor binding kinetics .

Synthetic Accessibility: describes a synthesis route using HBTU-mediated coupling, suggesting that similar acetamide derivatives can be efficiently synthesized via peptide coupling reagents . Modifications to the pyridazinone core (e.g., chlorination) require careful optimization to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.